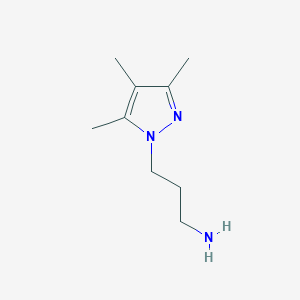
2,2-Dipropyl-1,3-propanediol
Overview
Description
2,2-Dipropyl-1,3-propanediol (DPPD) is a compound that has been studied extensively in scientific research. It is a colorless liquid with a low vapor pressure and a high boiling point, making it an ideal choice for laboratory experiments. It is also relatively non-toxic and has a low odor, making it suitable for a wide range of applications. DPPD has been used in a variety of research settings, from biochemical and physiological studies to drug delivery and drug development.
Scientific Research Applications
Chemical Structure and Properties
“2,2-Dipropyl-1,3-propanediol” is a chemical compound with the formula C9H20O2 and a molecular weight of 160.2539 . It has two hydroxyl groups (OH) attached to the first and third carbon atoms of the propane chain, and two propyl groups (C3H7) attached to the second carbon atom .
Thermodynamic Research
The compound has been studied for its thermodynamic properties. The fusion (melting) point of “2,2-Dipropyl-1,3-propanediol” is 332 K . This data is valuable for understanding the compound’s behavior under different conditions, which can be useful in various scientific and industrial applications .
Production of Polymer Materials
“2,2-Dipropyl-1,3-propanediol” is an important chemical intermediate used in the production of polymer materials such as polyether, polyurethane, and polyesters . It serves as a bifunctional organic compound and a monomer for polycondensations .
Monomer for Polypropylene Terephthalate Fibers
The compound is used as a monomer in the production of polypropylene terephthalate fibers . These fibers have applications in various industries, including textiles and packaging .
Anti-Breast Cancer Development
Research has shown that “2,2-Dipropyl-1,3-propanediol” can be useful in the development of anti-breast cancer treatments . Molecular docking studies have suggested that the compound could potentially inhibit breast cancer .
Spectroscopic and DFT Investigation
The compound has been investigated using spectroscopic methods and Density Functional Theory (DFT). The FT-IR, 13C, and 1H-NMR spectra of the molecule have been recorded and compared with experimental results . This research can provide valuable insights into the compound’s structure and properties .
Use in PU-Dispersions
“2,2-Dipropyl-1,3-propanediol” has been reported to be used as a diol component in PU-dispersions derived from fatty acid-derived polyester polyols . This application is significant in the production of polyurethane materials .
Active Site Analysis Against Estrogen Receptor EPR Gamma
The compound has been studied for its interactions with the estrogen-related receptor family, specifically the 6I65 receptor . This research could potentially lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
This compound is a simple alkyl diol , but its specific biological targets have not been identified yet
Mode of Action
It is known that alkyl diols can interact with various biological targets, potentially leading to a range of physiological effects .
Biochemical Pathways
Alkyl diols can potentially be involved in a variety of biochemical pathways, depending on their specific molecular targets
Result of Action
It is known that alkyl diols can have a variety of physiological effects, depending on their specific molecular targets .
properties
IUPAC Name |
2,2-dipropylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(7-10,8-11)6-4-2/h10-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSSCEGRDWUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309471 | |
| Record name | 2,2-Dipropyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dipropyl-1,3-propanediol | |
CAS RN |
24765-54-6 | |
| Record name | 2,2-Dipropyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



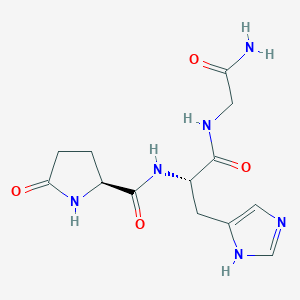
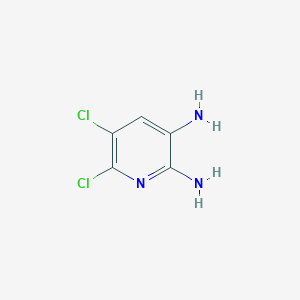

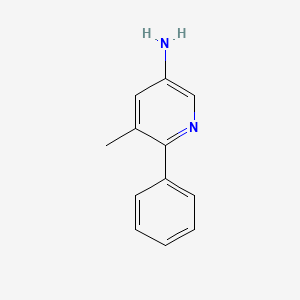
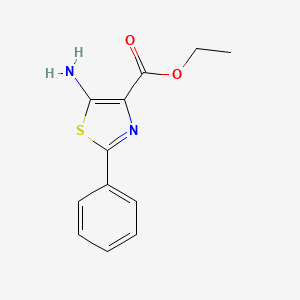

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)
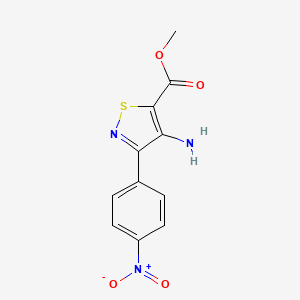


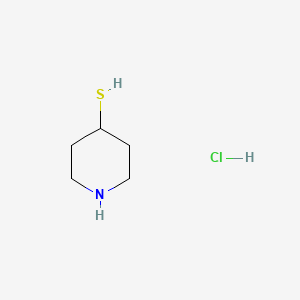
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)
